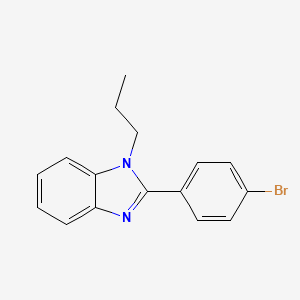
N-(2-chlorobenzyl)-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-(phenylthio)acetamide, commonly known as CBPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CBPTA is a thioamide derivative that has been synthesized through various methods and has been studied for its biological activities and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of CBPTA is not fully understood, but studies have suggested that it may act through the induction of apoptosis, inhibition of cell proliferation, and disruption of mitochondrial function. CBPTA has also been shown to inhibit the activity of certain enzymes, including topoisomerase II and thioredoxin reductase, which are involved in DNA replication and oxidative stress response, respectively.
Biochemical and Physiological Effects
CBPTA has been shown to induce cytotoxicity and apoptosis in cancer cells, as well as inhibit cell proliferation. It has also been shown to exhibit antifungal and antibacterial activity. However, studies have also reported that CBPTA may have toxic effects on normal cells, including hepatotoxicity and nephrotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
CBPTA has several advantages for lab experiments, including its ease of synthesis and its potential as a lead compound for the development of anticancer and antifungal agents. However, its toxicity to normal cells and potential side effects must be taken into consideration when conducting experiments. Additionally, further studies are needed to fully understand the mechanism of action and potential therapeutic applications of CBPTA.
Orientations Futures
There are several future directions for the study of CBPTA, including the development of CBPTA derivatives with improved efficacy and reduced toxicity, the investigation of its potential as a combination therapy with other anticancer agents, and the exploration of its mechanism of action and potential therapeutic applications in other diseases. Additionally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of CBPTA in vivo.
Conclusion
In conclusion, CBPTA is a thioamide derivative that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It exhibits cytotoxic effects against various cancer cell lines, as well as antifungal and antibacterial activity. However, its toxicity to normal cells and potential side effects must be taken into consideration when conducting experiments. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of CBPTA.
Méthodes De Synthèse
CBPTA can be synthesized through various methods, including the reaction of 2-chlorobenzylamine with phenylthioacetic acid, followed by the addition of thionyl chloride and triethylamine. Another method involves the reaction of 2-chlorobenzaldehyde with phenylthiourea in the presence of sodium hydroxide and ethanol. The resulting CBPTA can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
CBPTA has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. Studies have shown that CBPTA exhibits cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia. CBPTA has also been studied for its potential as an antifungal agent, with promising results against Candida albicans. Additionally, CBPTA has been investigated for its antibacterial activity against Gram-positive bacteria.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c16-14-9-5-4-6-12(14)10-17-15(18)11-19-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIXPMUVDNBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)


![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)

![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)
![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)

![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5802096.png)
